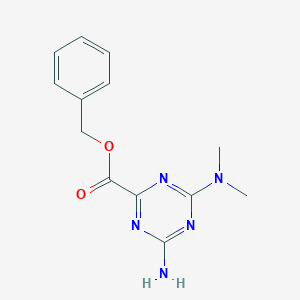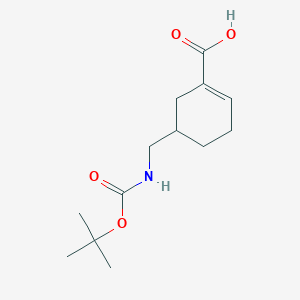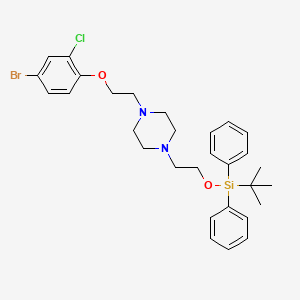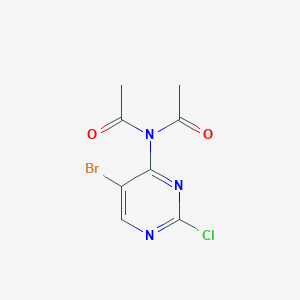
Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate, otherwise known as BDA, is a versatile and highly reactive organic compound with a variety of uses in the laboratory and in industry. BDA is used in a wide range of applications, from synthesis of pharmaceuticals and agrochemicals to the production of dyes and pigments. It is also used in the synthesis of other organic compounds and as a catalyst in various reactions. BDA is a stable compound with a low volatility and is relatively non-toxic.
作用机制
BDA is a highly reactive compound and its reactivity is due to its ability to form strong hydrogen bonds with other molecules. This allows it to act as a catalyst in a variety of reactions, such as the oxidation of alcohols and the synthesis of peptides. BDA can also act as a nucleophile, forming covalent bonds with other molecules. This allows it to form a variety of complexes with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
BDA has been studied for its potential effects on the biochemical and physiological processes of living organisms. In vitro studies have shown that BDA can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes. In vivo studies have also shown that BDA has an inhibitory effect on the growth of certain tumors and can reduce the levels of certain hormones, such as testosterone and estrogen.
实验室实验的优点和局限性
BDA is a highly reactive compound and is therefore useful for a wide range of laboratory experiments. It is easy to handle and store, and is relatively non-toxic. However, it is also a highly reactive compound and can react with other compounds in the laboratory, which can lead to undesired side reactions. It is also important to note that BDA can be toxic if ingested and should be handled with care.
未来方向
BDA has a wide range of potential applications in the laboratory and in industry. Further research is needed to explore the potential for using BDA in the synthesis of new compounds and drugs. Additionally, further research is needed to explore the potential for using BDA as a catalyst in a variety of reactions, such as the synthesis of peptides and the oxidation of alcohols. Finally, further research is needed to explore the potential effects of BDA on biochemical and physiological processes in living organisms.
合成方法
BDA can be synthesized from the reaction of benzyl amine and dimethylamino-1,3,5-triazine-2-carboxylic acid in an aqueous medium. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of 80-90°C. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to form the desired product. The reaction is complete within 30 minutes and yields a product with a purity of up to 98%.
科学研究应用
BDA has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and pigments. It is also used as a catalyst in a variety of reactions, such as the oxidation of alcohols and the synthesis of peptides. BDA has been used in the study of enzyme kinetics and the mechanism of enzyme-catalyzed reactions. It has also been used in the study of the structure and function of proteins and nucleic acids.
属性
IUPAC Name |
benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-18(2)13-16-10(15-12(14)17-13)11(19)20-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHLYLOFGUJSEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)
![tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B1381141.png)
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B1381144.png)

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)




![7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1381155.png)



![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)